molecular formula C11H18O4 B1586936 Diethyl 1,2-cyclopentanedicarboxylate CAS No. 90474-13-8

Diethyl 1,2-cyclopentanedicarboxylate

Cat. No. B1586936
CAS RN: 90474-13-8
M. Wt: 214.26 g/mol
InChI Key: YLRALQSVMCXBSD-UHFFFAOYSA-N
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Description

Diethyl 1,2-cyclopentanedicarboxylate is a chemical compound with the molecular formula C11H18O4 . It is also known by other names such as 1,2-Cyclopentane Diethyl Carboxylate and diethylcyclopentane-1,2-dicarboxylate .


Synthesis Analysis

The synthesis of Diethyl 1,2-cyclopentanedicarboxylate has been described in several studies. One method involves the reaction of diethyl malonate and 1,3-dibromopropane to form tetraethyl pentane-1,1,5,5-tetracarboxylate. This tetra ester is then cyclized and hydrolyzed to produce trans-cyclopentane-1,2-dicarboxylic acid . Another method involves the synthesis from diethyl 4-oxo-1,2-cyclopentanedicarboxylate .


Molecular Structure Analysis

The molecular structure of Diethyl 1,2-cyclopentanedicarboxylate consists of a cyclopentane ring with two carboxylate groups attached at the 1 and 2 positions . The average mass of the molecule is 214.258 Da and the monoisotopic mass is 214.120514 Da .


Physical And Chemical Properties Analysis

Diethyl 1,2-cyclopentanedicarboxylate has a density of 1.087g/cm3 and a boiling point of 245°C . Its solubility is 715mg/L at 25°C, and it has a vapor pressure of 4.61Pa at 25°C .

Scientific Research Applications

Stereospecific and Stereoselective Reactions

Diethyl 1,2-cyclopentanedicarboxylate is used in stereospecific and stereoselective reactions. For instance, the reaction of diethyl azodicarboxylate and triphenylphosphine with alcohols and active methylene compounds leads to the formation of alkylated products. This process is significant in the synthesis of various organic compounds, including those used in pharmaceuticals (Kurihara et al., 1981).

Reactions with Cinnamonitriles

Diethyl 1,2-cyclopentanedicarboxylate reacts with cinnamonitriles to produce dihydro-4,6-indenedicarbonitriles and cyclopenta[b]pyrans. This highlights its role in the synthesis of compounds that could be used in various chemical industries (Sofan et al., 1989).

Electrolytic Dissociation Studies

This compound is also important in the study of electrolytic dissociation in cyclopentanedicarboxylic acids. Understanding the dissociation behavior is crucial for the pharmaceutical industry, as it affects the distribution of biopharmaceutically active forms of the compounds (Kvaratskhelia et al., 2013).

Synthesis of Organic Intermediates

Diethyl 1,2-cyclopentanedicarboxylate is used in the synthesis of organic intermediates like Diethyl 5-Ethyl-2,3-Pyridinedicarboxylate, which has applications in dyes, medicine, and pesticides. The demand for such intermediates has risen, emphasizing the need for efficient synthesis methods (Hunsheng & Heng, 2014).

Organic Synthesis and Reactions

The compound is involved in various organic reactions, such as the benzoylation, cyclization, and epimerization of diols. This demonstrates its versatility in organic synthesis and its potential in creating a range of organic products (Mitsunobu et al., 1976).

Industrial and Environmental Studies

Studies on phthalates, including diethyl 1,2-benzenedicarboxylate, have been conducted to understand their health effects. This research is crucial in environmental and occupational medicine, providing insights into the safe use and potential risks of these compounds (Hauser & Calafat, 2005).

properties

IUPAC Name

diethyl cyclopentane-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O4/c1-3-14-10(12)8-6-5-7-9(8)11(13)15-4-2/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLRALQSVMCXBSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCC1C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20920372
Record name Diethyl cyclopentane-1,2-dicarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 1,2-cyclopentanedicarboxylate

CAS RN

90474-13-8
Record name 1,2-Diethyl 1,2-cyclopentanedicarboxylate
Source CAS Common Chemistry
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Record name Diethyl 1,2-cyclopentanedicarboxylate
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Record name Diethyl cyclopentane-1,2-dicarboxylate
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Record name Diethyl 1,2-cyclopentanedicarboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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